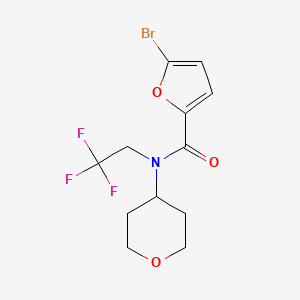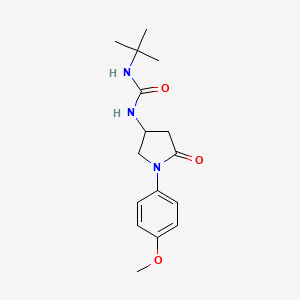
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein that plays a crucial role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the formation of cancerous cells. CFI-400945 has been shown to be effective in inhibiting the growth of cancer cells in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Spin-Spin Coupling Analysis
Research involving 2-fluorobenzamide derivatives, similar in structure to the specified compound, has provided insights into spin-spin couplings that occur through-space mediated by intramolecular hydrogen bonds. Such studies are pivotal in understanding molecular interactions at a quantum level, which can inform the design of more effective pharmaceuticals and materials with novel properties (Rae et al., 1993).
Novel Insecticides
Flubendiamide, a compound with a unique chemical structure featuring a fluorobenzamide group, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. This research underlines the potential of fluorobenzamide derivatives in developing new, safe, and effective insecticides (Tohnishi et al., 2005).
Alzheimer's Disease Research
Studies on fluorobenzamide derivatives have shown promising applications in diagnosing and understanding Alzheimer's disease. Compounds like [18F]FDDNP, a radiofluorinated derivative, enable the in vivo imaging of neurofibrillary tangles and beta-amyloid plaques, crucial for early diagnosis and monitoring the efficacy of therapeutic interventions in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Fluorescent Molecular Probes
Research into the spectral properties of compounds containing the dimethylamino and fluorobenzamide groups has led to the development of fluorescent solvatochromic dyes. These dyes are instrumental in creating sensitive molecular probes for studying biological events and processes, owing to their strong solvent-dependent fluorescence and high quantum yields (Diwu et al., 1997).
Antiallergic Agents
The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share a structural motif with N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, has resulted in the discovery of potent antiallergic compounds. These findings have significant implications for the development of new treatments for allergic conditions (Menciu et al., 1999).
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-fluorobenzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O/c1-28(2)22-13-9-19(10-14-22)24(29-16-15-18-5-3-4-6-23(18)29)17-27-25(30)20-7-11-21(26)12-8-20/h3-14,24H,15-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZLQGUKDKGZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

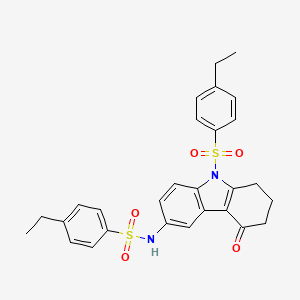
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
![(1Z)-1-(benzylsulfanyl)-1-[3,5-bis(trifluoromethyl)piperidin-1-yl]-N-(2-chlorophenyl)methanimine](/img/structure/B2895502.png)

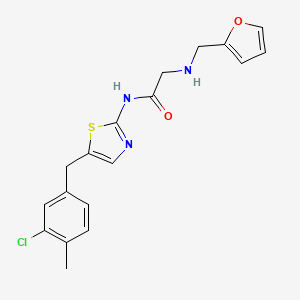
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)
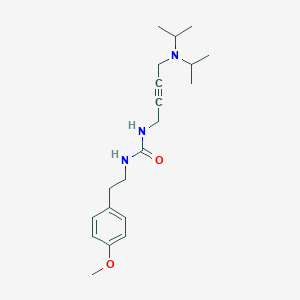
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
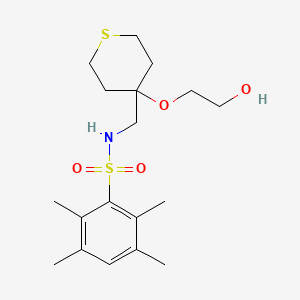
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895515.png)
